physicochemical properties of Sodium 2-amino-2-methylpropane-1-sulfonate
physicochemical properties of Sodium 2-amino-2-methylpropane-1-sulfonate
The following technical whitepaper details the physicochemical properties, synthesis, and applications of Sodium 2-amino-2-methylpropane-1-sulfonate.
Physicochemical Profiling & Applications in Drug Development
Executive Summary
Sodium 2-amino-2-methylpropane-1-sulfonate (CAS: 60155-08-0), often referred to as 2,2-Dimethyltaurine Sodium , is a structural analog of the amino acid taurine. Distinguished by a gem-dimethyl substitution at the
While historically utilized as a synthesis intermediate for the monomer AMPS (2-Acrylamido-2-methylpropane sulfonic acid), its primary value in modern drug development lies in its role as a robust buffering agent and a stable precursor for N-chloro anti-infectives . This guide provides a comprehensive analysis of its physicochemical behavior, synthesis pathways, and experimental handling.
Molecular Identity & Structural Analysis
The molecule consists of a sulfonate head group (anionic) and a primary amine (cationic at neutral pH) separated by a neopentyl-like carbon backbone. The steric bulk of the gem-dimethyl group is the defining feature that governs its unique reactivity profile.
| Property | Specification |
| IUPAC Name | Sodium 2-amino-2-methylpropane-1-sulfonate |
| Common Synonyms | 2,2-Dimethyltaurine Sodium; Amino-AMPS Sodium Salt |
| CAS Number | 60155-08-0 (Salt); 86311-35-5 (Free Acid) |
| Molecular Formula | |
| Molecular Weight | 175.18 g/mol |
| Structural Features | Primary Amine ( |
Structural Significance: The Gem-Dimethyl Effect
Unlike taurine, which has a linear ethylene backbone (
-
Steric Shielding: The methyl groups protect the amine and the adjacent carbon from nucleophilic attack.
-
Prevention of
-Elimination: In N-halogenated derivatives (e.g., N-chloramines), the absence of hydrogen atoms on the -carbon (relative to the sulfonate) or -carbon (relative to the amine) prevents the elimination of HCl, a common degradation pathway in other chloramines.
Physicochemical Profile
Acid-Base Dissociation (pKa)
The molecule exists as a zwitterion in its acid form and an anionic salt in basic media.
-
Sulfonic Acid Group (
): Remains ionized ( ) across the entire physiological pH range. -
Primary Amine Group (
): The electron-donating inductive effect (+I) of the two methyl groups increases the electron density on the nitrogen, making it slightly more basic than taurine ( 9.0) and comparable to 2-amino-2-methyl-1-propanol (AMP).
Buffering Range: Effective buffering capacity is observed between pH 9.0 and 10.5 , making it suitable for high-pH protein formulations or capillary electrophoresis buffers.
Solubility & Stability
-
Water Solubility: Extremely high (>1500 g/L at 20°C). The ionic nature of the sulfonate ensures rapid dissolution.
-
Thermal Stability: The solid salt is stable up to >250°C.
-
Hygroscopicity: The sodium salt is moderately hygroscopic and should be stored in desiccated conditions to prevent caking.
Synthesis & Manufacturing Pathways
The synthesis of Sodium 2-amino-2-methylpropane-1-sulfonate typically follows the "Ritter Reaction" logic or direct sulfonation of isobutylene derivatives.
Primary Industrial Route (Isobutylene Sulfonation)
This pathway is preferred for high-yield industrial production, avoiding expensive starting materials.
-
Sulfonation: Isobutylene (2-methylpropene) reacts with acetyl sulfate or sulfur trioxide complexes to form the sultone intermediate.
-
Amination: The sultone ring is opened via nucleophilic attack by ammonia (
). -
Neutralization: The resulting acid is neutralized with NaOH to yield the sodium salt.
Applications in Research & Drug Development
Stable N-Chloramine Anti-Infectives (Key Application)
The most critical pharmaceutical application of this scaffold is in the development of NVC-422 (N,N-dichloro-2,2-dimethyltaurine) .
-
Mechanism: N-chlorotaurine is a natural antiseptic produced by the immune system but has a short half-life in solution.
-
Innovation: By using 2,2-dimethyltaurine, the "Gem-Dimethyl" groups block the instability pathway. The resulting N,N-dichloro derivative retains potent antimicrobial activity while remaining stable in aqueous solution for months, unlike its taurine counterpart.
Biologic Buffering Systems
Due to its
-
Protein Purification: Anion exchange chromatography at high pH.
-
Electrophoresis: Component of running buffers where low UV absorbance and high conductivity are required.
Experimental Protocols
Preparation of 1M Stock Buffer (pH 9.5)
Objective: Create a stable stock solution for cell culture or chromatography.
-
Weighing: Dissolve 17.52 g of Sodium 2-amino-2-methylpropane-1-sulfonate in 80 mL of deionized water (Milli-Q grade).
-
pH Adjustment:
-
The initial pH will be basic.[1]
-
To lower pH: Titrate slowly with concentrated HCl (6M) while stirring.
-
Note: Do not use sulfuric acid if calcium ions will be present downstream (risk of
precipitation).
-
-
Volume Adjustment: Add water to a final volume of 100 mL.
-
Filtration: Filter through a 0.22
PES membrane to sterilize.
Purity Analysis via Acid-Base Titration
Objective: Determine the assay purity of the raw material.
-
Reagents: 0.1 N Perchloric Acid (
) in glacial acetic acid; Crystal Violet indicator. -
Method: Non-aqueous titration.
-
Dissolve ~200 mg of dried sample in 50 mL glacial acetic acid.
-
Add 2 drops of Crystal Violet.
-
Titrate with 0.1 N
until the violet color turns emerald green. -
Calculation:
-
Safety & Handling (MSDS Summary)
| Hazard Category | Classification | Handling Protocol |
| Acute Toxicity | Low (Oral | Standard lab PPE (gloves, goggles). |
| Skin/Eye Irritation | Mild Irritant (Class 2B) | Flush with water for 15 mins if exposed. |
| Reactivity | Stable | Incompatible with strong oxidizing agents (forms chloramines with hypochlorite). |
| Storage | Hygroscopic | Store in tightly sealed containers; Desiccate. |
References
-
Gottardi, W., & Nagl, M. (2010). N-chlorotaurine, a natural antiseptic with outstanding tolerability. Journal of Antimicrobial Chemotherapy. Link
-
Wang, L., et al. (2008). Chemical Characterization and Biological Properties of NVC-422, a Novel, Stable N-Chlorotaurine Analog. Antimicrobial Agents and Chemotherapy. Link
-
PubChem. (2023).[2] Compound Summary: Sodium 2-amino-2-methylpropane-1-sulfonate. National Library of Medicine. Link
-
Lubrizol Corp. (Historical).[3] AMPS® Monomer Chemistry and Applications. (Reference for AMPS hydrolysis relationship). Link
